1,2,4-Trimethoxy-5-propenylbenzene

Description

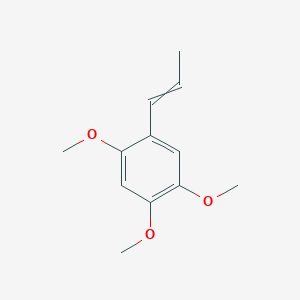

1,2,4-Trimethoxy-5-propenylbenzene, also known as (Z)-asarone or β-asarone (CAS: 5273-86-9), is a secondary metabolite belonging to the phenylpropene class. It is structurally characterized by a benzene ring substituted with three methoxy groups at positions 1, 2, and 4, and a propenyl (1-propenyl) group at position 5 in the Z-configuration . The molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. Key physical properties include a density of 1.028 g/cm³, boiling point of 296°C, and flash point of 108°C .

This compound is naturally found in Bergenia ligulata roots and Acorus calamus (sweet flag), where it contributes to medicinal properties such as hallucinogenic effects, attributed to its structural similarity to phenethylamine derivatives (though this association is debated due to its distinct aromatic ring system) . Industrially, it serves as a precursor in synthesizing Hoveyda–Grubbs catalysts for olefin metathesis reactions, leveraging its propenyl group’s reactivity .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1,2,4-trimethoxy-5-prop-1-enylbenzene |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3 |

InChI Key |

RKFAZBXYICVSKP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC(=C(C=C1OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Hydrodistillation and Chromatographic Isolation

β-asarone is naturally abundant in the rhizomes of Acorus calamus, constituting 75–96% of its essential oil. The extraction process begins with hydrodistillation of dried rhizomes, yielding 1.7% (w/w) crude oil. Subsequent silica gel chromatography using hexane-benzene gradients isolates β-asarone with 82% purity. Key steps include:

Table 1: Extraction Efficiency from Acorus calamus

| Parameter | Value |

|---|---|

| Rhizome oil yield | 1.7% (w/w) |

| β-asarone content | 81–85% (GC analysis) |

| Post-chromatography yield | 82% (w/w) |

While cost-effective, this method faces challenges: variable plant β-asarone content (10–96%), co-extraction of toxic α-asarone, and labor-intensive purification.

Chemical Synthesis from Phenolic Precursors

Pyrogallol-Based Route

A multi-step synthesis starting from pyrogallol (1,2,3-trihydroxybenzene) achieves 1,2,4-trimethoxy-5-propenylbenzene with a 49% overall yield:

-

Methylation :

Pyrogallol reacts with methyl sulfate in alkaline aqueous solution to form 1,2,3-trimethoxybenzene. -

Selective Demethylation :

1,2,3-Trimethoxybenzene undergoes partial demethylation using aluminum chloride in dichloromethane to yield 2,6-dimethoxyphenol. -

Allylation :

2,6-Dimethoxyphenol reacts with allyl bromide in dimethylformamide (DMF) to form 2,6-dimethoxy-1-allyloxybenzene. -

Claisen Rearrangement :

Thermal rearrangement of the allyl ether at 120–150°C produces 2,6-dimethoxy-4-allylphenol. -

Final Methylation :

The phenolic group is methylated with methyl sulfate to yield 1,2,4-trimethoxy-5-allylbenzene, which isomerizes to the propenyl form.

Isomerization of Allyl to Propenyl Derivatives

The allyl-to-propenyl isomerization is critical for achieving the desired trans/cis configuration. A solution of 1,2,4-trimethoxy-5-allylbenzene in ethanol with KOH (2 eq) isomerizes at 80°C for 24 hours, yielding a 95:5 trans/cis ratio.

Table 2: Isomerization Efficiency

| Parameter | Value |

|---|---|

| Reaction temperature | 80°C |

| Reaction time | 24 hours |

| Trans/cis ratio | 19:1 |

| Overall isomer yield | 95% |

Alternative Synthetic Pathways

Direct Propenylation of Trimethoxybenzene

A one-pot propenylation using 1,2,4-trimethoxybenzene and propenyl bromide in DMF achieves 62% yield:

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Natural extraction | 82% | 85% | Moderate | Low |

| Pyrogallol synthesis | 49% | 95% | High | Medium |

| Direct propenylation | 62% | 98% | High | High |

Key Findings :

-

Natural extraction suits small-scale production but struggles with α-asarone contamination.

-

The pyrogallol route offers high purity but involves 5 steps.

-

Direct propenylation balances yield and scalability but requires expensive propenylating agents.

Industrial-Scale Optimization

Catalytic Methylation

Replacing methyl sulfate with dimethyl carbonate (DMC) reduces toxicity and improves atom economy:

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxy-5-propenylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the propenyl group to a propyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Propyl derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antipsychotic Drug Development :

- Antimicrobial Properties :

- Insecticidal Activity :

Table 1: Summary of Pharmaceutical Applications

Fragrance and Flavor Industry

- Aroma Molecule :

- Flavoring Agent :

Table 2: Summary of Fragrance and Flavor Applications

| Application | Description | References |

|---|---|---|

| Aroma Molecule | Used in perfumes and cosmetics for scent enhancement | |

| Flavoring Agent | Incorporated into food products for flavor enhancement |

Environmental Applications

- Biodegradation Studies :

Table 3: Summary of Environmental Applications

| Application | Description | References |

|---|---|---|

| Biodegradation Studies | Investigates the role of the compound in environmental sustainability |

Case Study 1: Synthesis of Antipsychotic Drugs

A study conducted on the synthesis of salicylamide derivatives from this compound demonstrated that these derivatives exhibited notable antipsychotic activity in animal models. The research highlighted the efficiency of using this compound as a starting material due to its favorable yield and reduced toxicity compared to other precursors .

Case Study 2: Insecticidal Efficacy

In agricultural trials assessing the insecticidal properties of formulations containing this compound, results indicated a significant reduction in pest populations without adversely affecting beneficial insects. This study supports the potential use of this compound as an eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 1,2,4-trimethoxy-5-propenylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1,2,4-trimethoxy-5-propenylbenzene, enabling comparative analysis of their properties and applications:

Structural and Functional Group Comparison

| Compound Name | Substituents | Molecular Formula | Key Functional Features |

|---|---|---|---|

| This compound | 1,2,4-OCH₃; 5-(Z-1-propenyl) | C₁₂H₁₆O₃ | Propenyl group enhances catalytic reactivity |

| 1,3,5-Trimethoxybenzene | 1,3,5-OCH₃ | C₉H₁₂O₃ | Symmetric substitution; no unsaturated side chain |

| Apiol (1-Allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) | 2,5-OCH₃; 3,4-O-CH₂-O; 1-allyl | C₁₂H₁₄O₄ | Methylenedioxy and allyl groups; used as an emmenagogue |

| 1,2,3-Trimethoxy-5-(2-propenyl)benzene | 1,2,3-OCH₃; 5-(2-propenyl) | C₁₂H₁₆O₃ | Methoxy positional isomerism affects electronic properties |

| 1,2,4-Trimethoxy-5-methylbenzene | 1,2,4-OCH₃; 5-CH₃ | C₁₀H₁₄O₃ | Methyl substitution reduces reactivity vs. propenyl |

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,2,4-Trimethoxy-5-propenylbenzene in laboratory settings?

- Methodology : The synthesis typically starts with a trimethoxybenzene precursor. For example, iodination of a commercially available benzene derivative (e.g., 1,2,4-trimethoxybenzene) followed by metallation (e.g., using Grignard or organolithium reagents) and subsequent allylation or propenylation steps.

- Critical Considerations : Air- and moisture-sensitive reactions may require Schlenk line techniques or inert atmospheres (argon/nitrogen) to prevent undesired side reactions .

- Validation : Purity can be confirmed via HPLC or GC-MS, while structural integrity is verified using -NMR and -NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

- Techniques :

- Spectroscopy : -NMR (methoxy protons at δ 3.7–3.9 ppm; propenyl protons at δ 5.1–6.3 ppm), -NMR (quaternary carbons for aromatic rings at δ 120–150 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 208.25 (CHO) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

- Root Causes of Discrepancies :

- Variability in compound purity (e.g., residual solvents, synthetic byproducts).

- Differences in assay conditions (e.g., solvent polarity, pH, temperature).

- Resolution Methods :

- Reproducibility Checks : Validate purity using orthogonal methods (HPLC + NMR) and standardize bioassay protocols .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. hydroxyl groups) to isolate bioactive motifs .

Q. How can researchers assess the stability of this compound under oxidative or photolytic conditions?

- Experimental Design :

- Oxidative Stability : Expose the compound to HO/UV light and monitor degradation via LC-MS or FTIR for carbonyl/hydroxyl group formation .

- Photolytic Studies : Use controlled UV chambers to simulate environmental conditions, with GC-MS tracking decomposition products .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes to this compound, and how can they be optimized?

- Limitations : Low yields in allylation steps due to steric hindrance from methoxy groups; competing side reactions (e.g., over-alkylation).

- Optimization Strategies :

- Catalyst Screening : Test palladium or copper catalysts for regioselective coupling .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Tools : DFT calculations (e.g., Gaussian, ORCA) to predict:

- LogP : Hydrophobicity for bioavailability modeling.

- Electrostatic Potential Maps : Reactivity hotspots for functionalization .

Key Recommendations for Researchers

- Purity Validation : Always cross-verify synthetic products with multiple analytical techniques.

- Standardization : Document assay conditions meticulously to enable cross-study comparisons.

- Interdisciplinary Approaches : Combine synthetic chemistry, computational modeling, and advanced spectroscopy for robust SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.